

Elevated Dicarboxylic Acid Levels: A Potential Indicator of Metabolic Disease

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Compound of Interest

Compound Name: 6,8-Dioxononanoic acid

Cat. No.: B15375930

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While specific quantitative data for **6,8-dioxononanoic acid** in healthy versus diseased states is not readily available in existing scientific literature, a broader examination of dicarboxylic acids as a chemical class reveals a strong correlation between their elevated levels and various metabolic disorders. This guide provides a comparative overview of dicarboxylic acid levels in healthy individuals versus those with specific diseases, supported by experimental data and methodologies.

Increased urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria, is a well-documented indicator of disruptions in fatty acid metabolism.^{[1][2]} Under normal physiological conditions, fatty acids are primarily broken down through β -oxidation in the mitochondria to produce energy. However, when this primary pathway is impaired or overloaded—as is the case in conditions like diabetes, certain genetic metabolic disorders, and potentially in cardiovascular disease—the body increasingly relies on an alternative pathway called ω -oxidation.^[3] This process results in the formation of dicarboxylic acids, which are then excreted in the urine.^{[1][2]}

Comparative Analysis of Dicarboxylic Acid Levels

The following table summarizes the general trends observed for urinary dicarboxylic acid levels in various diseased states compared to healthy individuals. It is important to note that these are general findings for the class of dicarboxylic acids, as specific data for **6,8-dioxononanoic acid** is not available.

Disease State	General Trend of Dicarboxylic Acid Levels	Key Associated Dicarboxylic Acids	Reference
Diabetes Mellitus (Type 2)	Significantly elevated	Adipic acid, Suberic acid, Sebacic acid	[1]
Diabetic Ketoacidosis (DKA)	Markedly elevated	Adipic acid, Suberic acid, Sebacic acid	[1]
Inherited Metabolic Disorders (e.g., Medium-Chain Acyl-CoA Dehydrogenase Deficiency)	Significantly elevated	Adipic acid, Suberic acid	[2]
Alzheimer's Disease	Altered profile with some species elevated and others decreased	Pimelic acid, Suberic acid, Azelaic acid, Sebacic acid (elevated); Succinic acid, Glutaric acid (decreased)	[4]
Cardiovascular Disease	Emerging evidence suggests a potential association with elevated levels of certain dicarboxylic acids	Long-chain dicarboxylic acids	[3]

Experimental Protocols

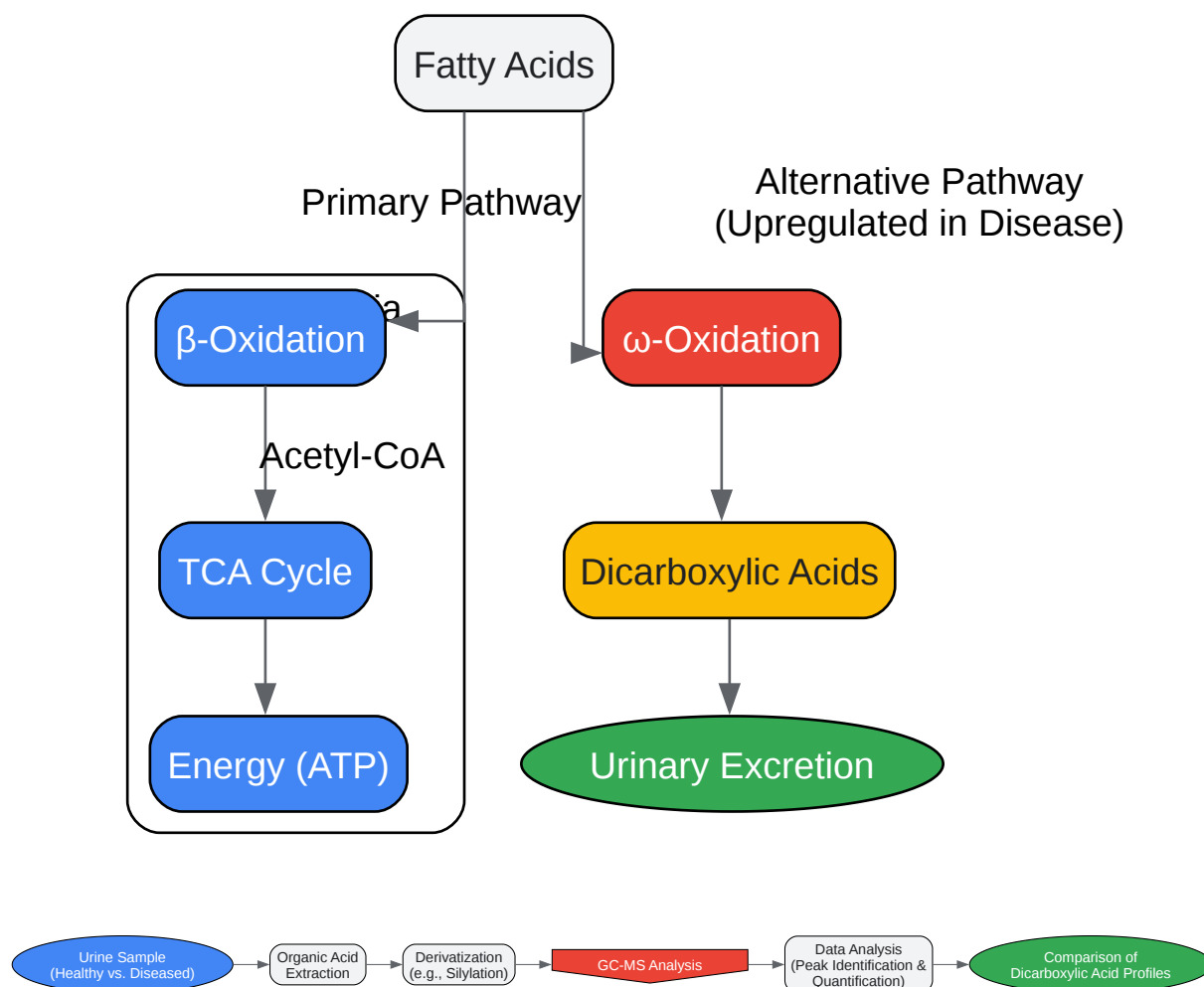
The standard method for analyzing urinary dicarboxylic acids is gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of various organic acids in a urine sample.[5][6]

Sample Preparation and Analysis by GC-MS: A General Protocol

- **Urine Sample Collection:** A random or 24-hour urine sample is collected from the subject.
- **Extraction of Organic Acids:** The urine sample is acidified, and the organic acids are extracted using an organic solvent (e.g., ethyl acetate).
- **Derivatization:** The extracted organic acids are chemically modified (derivatized) to make them volatile, which is necessary for GC-MS analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- **GC-MS Analysis:** The derivatized sample is injected into the gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.
- **Data Analysis:** The resulting chromatogram and mass spectra are analyzed to identify and quantify the various dicarboxylic acids present in the sample.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathway involved in the production of dicarboxylic acids and a typical experimental workflow for their analysis.



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